molecular formula C12H17F3O2 B13515900 (2R,3R)-3-(trifluoromethoxy)butan-2-ol, toluene

(2R,3R)-3-(trifluoromethoxy)butan-2-ol, toluene

Katalognummer: B13515900
Molekulargewicht: 250.26 g/mol
InChI-Schlüssel: PKJOIDNKAPHIIL-WKUSAUFCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R,3R)-3-(trifluoromethoxy)butan-2-ol, toluene is a chemical compound that features a trifluoromethoxy group attached to a butanol backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-3-(trifluoromethoxy)butan-2-ol typically involves the introduction of the trifluoromethoxy group to a butanol derivative. This can be achieved through various synthetic routes, including nucleophilic substitution reactions where a trifluoromethoxy group is introduced to a suitable precursor under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the reaction and ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of (2R,3R)-3-(trifluoromethoxy)butan-2-ol may involve large-scale chemical reactors where the reaction parameters such as temperature, pressure, and concentration of reactants are meticulously controlled. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound on a commercial scale.

Analyse Chemischer Reaktionen

Types of Reactions

(2R,3R)-3-(trifluoromethoxy)butan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form simpler alcohols or hydrocarbons.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or aldehydes, while reduction may produce simpler alcohols or hydrocarbons. Substitution reactions can result in the formation of new compounds with different functional groups replacing the trifluoromethoxy group.

Wissenschaftliche Forschungsanwendungen

(2R,3R)-3-(trifluoromethoxy)butan-2-ol has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism by which (2R,3R)-3-(trifluoromethoxy)butan-2-ol exerts its effects involves interactions with specific molecular targets and pathways The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes or receptors, thereby modulating biological processes

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2R,3R)-3-(trifluoromethoxy)butan-1-ol: Similar structure but with the hydroxyl group at a different position.

    (2R,3R)-3-(trifluoromethoxy)butan-2-one: Ketone derivative with different reactivity.

    (2R,3R)-3-(trifluoromethoxy)butan-2-amine: Amine derivative with potential biological activity.

Uniqueness

(2R,3R)-3-(trifluoromethoxy)butan-2-ol is unique due to the specific positioning of the trifluoromethoxy group and the hydroxyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Eigenschaften

Molekularformel

C12H17F3O2

Molekulargewicht

250.26 g/mol

IUPAC-Name

toluene;(2R,3R)-3-(trifluoromethoxy)butan-2-ol

InChI

InChI=1S/C7H8.C5H9F3O2/c1-7-5-3-2-4-6-7;1-3(9)4(2)10-5(6,7)8/h2-6H,1H3;3-4,9H,1-2H3/t;3-,4-/m.1/s1

InChI-Schlüssel

PKJOIDNKAPHIIL-WKUSAUFCSA-N

Isomerische SMILES

CC1=CC=CC=C1.C[C@H]([C@@H](C)OC(F)(F)F)O

Kanonische SMILES

CC1=CC=CC=C1.CC(C(C)OC(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.